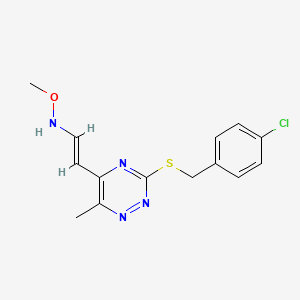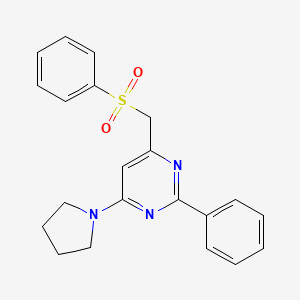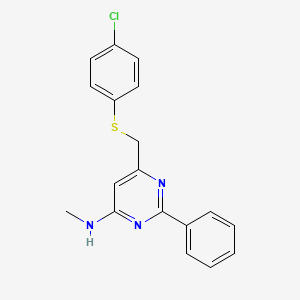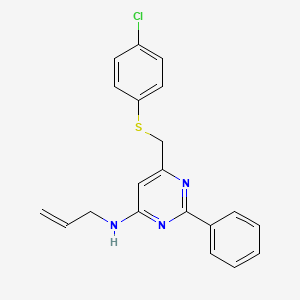
6-(((4-Chlorophenyl)sulfanyl)methyl)-N-isopropyl-2-phenyl-4-pyrimidinamine
Overview
Description
6-(((4-Chlorophenyl)sulfanyl)methyl)-N-isopropyl-2-phenyl-4-pyrimidinamine, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It belongs to a class of drugs called Janus kinase (JAK) inhibitors, which act by blocking the activity of JAK enzymes that are involved in the signaling pathways of inflammatory cytokines.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : A study by Stolarczyk et al. (2018) involved the synthesis of new 4-thiopyrimidine derivatives using ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, closely related to the compound . These compounds were characterized through various spectroscopic techniques and X-ray diffraction.
Cytotoxic Activity Evaluation : The same study Stolarczyk et al. (2018) also examined the cytotoxicity of these derivatives against various human cell lines, including cancer cells, offering insights into their potential therapeutic applications.
Spectral Analysis for Chemotherapeutic Applications : Alzoman et al. (2015) conducted a vibrational spectral analysis of a compound structurally similar to 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-isopropyl-2-phenyl-4-pyrimidinamine. This study provides insights into the compound's potential as a chemotherapeutic agent.
Dihydrofolate Reductase Inhibition : Gangjee et al. (1997) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, analogs to the compound , as potential inhibitors of thymidylate synthase. This study's findings suggest possible applications in cancer treatment.
Applications in Optical Materials : A study on Transparent Aromatic Polyimides by Tapaswi et al. (2015) utilized similar compounds, indicating potential use in high refractive index and small birefringence materials.
Antiviral Activity : A study by Holý et al. (2002) on pyrimidine derivatives, closely related to the chemical , assessed their antiviral activity, suggesting potential applications in antiviral drug development.
properties
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3S/c1-14(2)22-19-12-17(13-25-18-10-8-16(21)9-11-18)23-20(24-19)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOSIXMDNJGYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea](/img/structure/B3140025.png)
![2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B3140031.png)
![7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3140032.png)
![N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3140048.png)

![N-[3-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B3140057.png)







